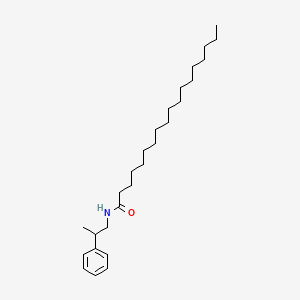
N-(2-phenylpropyl)octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpropyl)octadecanamide is an organic compound with the molecular formula C27H47NO It is a secondary amide, characterized by the presence of a phenylpropyl group attached to the nitrogen atom and an octadecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)octadecanamide typically involves the reaction of octadecanoic acid with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2-phenylpropyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
N-(2-phenylpropyl)octadecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the formulation of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of N-(2-phenylpropyl)octadecanamide involves its interaction with specific molecular targets. The phenylpropyl group may interact with hydrophobic pockets in proteins or enzymes, while the amide bond can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-octadecanamide: Similar in structure but lacks the phenylpropyl group.
N-(2-phenylethyl)octadecanamide: Similar but with a phenylethyl group instead of phenylpropyl.
N-(2-phenylpropyl)hexadecanamide: Similar but with a shorter hexadecanamide chain.
Uniqueness
N-(2-phenylpropyl)octadecanamide is unique due to the presence of both a long octadecanamide chain and a phenylpropyl group. This combination of structural features imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds.
特性
分子式 |
C27H47NO |
|---|---|
分子量 |
401.7 g/mol |
IUPAC名 |
N-(2-phenylpropyl)octadecanamide |
InChI |
InChI=1S/C27H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29)28-24-25(2)26-21-18-17-19-22-26/h17-19,21-22,25H,3-16,20,23-24H2,1-2H3,(H,28,29) |
InChIキー |
RVZRCFDTNFWTPN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15020290.png)

![N-(3-chlorophenyl)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B15020297.png)
![2-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15020313.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B15020321.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15020331.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B15020338.png)
![4-chloro-N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B15020339.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15020340.png)
![4-Bromo-2-[(E)-[(4-{4-[(E)-[(2-chlorophenyl)methylidene]amino]benzenesulfonyl}phenyl)imino]methyl]phenol](/img/structure/B15020348.png)

![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15020352.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15020355.png)
